1-(4-cyanophenyl)-N-methylmethanimine oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-cyanophenyl)-N-methylmethanimine oxide, commonly known as Mecamylamine, is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It was initially developed as a medication for hypertension, but its use has been expanded to include research in the fields of neuroscience, pharmacology, and toxicology.

Mechanism of Action

Mecamylamine acts as a non-competitive antagonist of 1-(4-cyanophenyl)-N-methylmethanimine oxide, which are ligand-gated ion channels that mediate the effects of acetylcholine and other neurotransmitters. By binding to the receptor and blocking its ion channel, Mecamylamine reduces the flow of ions across the cell membrane and inhibits the release of neurotransmitters. This results in a decrease in the activity of the nervous system and a variety of physiological and behavioral effects.

Biochemical and Physiological Effects:

Mecamylamine has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor density, and gene expression. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation, and to decrease the expression of genes involved in synaptic plasticity and neurotrophic signaling. Mecamylamine has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Mecamylamine has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for 1-(4-cyanophenyl)-N-methylmethanimine oxide. It can be used in a variety of animal models and behavioral assays to investigate the role of 1-(4-cyanophenyl)-N-methylmethanimine oxide in various physiological and pathological processes. However, Mecamylamine also has several limitations, including its potential toxicity, narrow therapeutic window, and limited bioavailability. These factors must be taken into account when designing experiments and interpreting results.

Future Directions

There are several future directions for research on Mecamylamine, including the development of new drugs for smoking cessation, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. There is also a need for further studies on the pharmacokinetics and pharmacodynamics of Mecamylamine, as well as its potential interactions with other drugs and environmental factors. Overall, Mecamylamine remains a valuable tool for scientific research and has the potential to lead to new insights into the functioning of the nervous system and the development of novel therapeutic interventions.

Scientific Research Applications

Mecamylamine has been widely used in scientific research to investigate the role of 1-(4-cyanophenyl)-N-methylmethanimine oxide in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, and to affect the behavior of animals in various models of addiction, anxiety, and depression. Mecamylamine has also been used to study the effects of nicotine on the brain and to develop new drugs for smoking cessation.

properties

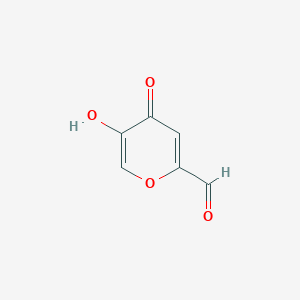

CAS RN |

16089-70-6 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-N-methylmethanimine oxide |

InChI |

InChI=1S/C9H8N2O/c1-11(12)7-9-4-2-8(6-10)3-5-9/h2-5,7H,1H3/b11-7+ |

InChI Key |

FFCBANXLHSMECF-YRNVUSSQSA-N |

Isomeric SMILES |

C/[N+](=C\C1=CC=C(C=C1)C#N)/[O-] |

SMILES |

C[N+](=CC1=CC=C(C=C1)C#N)[O-] |

Canonical SMILES |

C[N+](=CC1=CC=C(C=C1)C#N)[O-] |

synonyms |

Benzonitrile,4-[(methylimino)methyl]-N(4)-oxide |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)

![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)

![2-chloro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B231756.png)